2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at position 2. The amide nitrogen is linked to a pyrazole ring (3-methyl-substituted), which is fused to a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety. This structure combines aromaticity, hydrogen-bonding capability (amide and pyrimidinone groups), and moderate lipophilicity, making it a candidate for pharmacological or agrochemical applications. Key properties include:
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHBCTKBSKBFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic derivative that incorporates multiple heterocyclic structures, including pyrazole and pyrimidine rings. These structural features suggest potential biological activities, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 276.73 g/mol
- CAS Number : 341010-69-3
Biological Activity Overview
The biological activities of compounds containing similar heterocyclic structures have been extensively studied. The following sections detail specific activities relevant to 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide .
Antimicrobial Activity
Research indicates that compounds with pyrimidine and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of pyrimidopyrimidine showed effective inhibition against various bacterial strains, suggesting that similar compounds could possess comparable activities .
| Compound | Inhibition Rate (%) | Target Organism |
|---|---|---|
| 2-chloro-N-(3-methyl...) | 83.4% | Escherichia coli |
| Control (Standard Drug) | 81.4% | Escherichia coli |
Anticancer Activity
Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation:
- A study evaluated the cytotoxic effects of several benzamide derivatives on human tumor cell lines, revealing that some compounds led to a significant reduction in cell viability . The specific activity of 2-chloro-N-(3-methyl...) against various cancer cell lines remains to be fully elucidated but is anticipated based on structural similarities.
Anti-inflammatory Properties
The anti-inflammatory potential of heterocyclic compounds has been documented:
- Certain derivatives have been identified as inhibitors of pro-inflammatory cytokines, which suggests that 2-chloro-N-(3-methyl...) may also exhibit similar properties .
Case Studies and Research Findings
- Study on Antifungal Activity :
- Toxicity Assessment :
- Synergistic Effects :
Scientific Research Applications
Recent studies have highlighted the compound's potential in various therapeutic areas:
1. Antimicrobial Activity
The compound has shown promising results against several bacterial strains. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis, demonstrating significant antimicrobial properties with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
2. Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine moiety exhibit anticancer effects. Docking studies suggest that these compounds can inhibit key enzymes involved in tumor growth, thus potentially serving as effective anticancer agents .
3. Enzyme Inhibition
The presence of chlorine and sulfur atoms in the structure may enhance binding affinity to target proteins involved in various metabolic pathways, making this compound a candidate for further investigation in enzyme inhibition studies .
Case Study 1: Antitubercular Activity
A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. Results indicated that certain compounds with structural similarities to our target compound exhibited significant antitubercular activity .
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a pyrazole-dihydropyrimidinone scaffold with several derivatives. Below is a comparative analysis of its physicochemical properties, substituent effects, and synthetic pathways relative to analogs.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
a) Substituent Effects on Lipophilicity and Bioavailability
- The 4-ethylpyrimidinone group in F269-0146 increases logP (2.44 vs.
- The 3-nitro group in F269-0062 introduces strong electron-withdrawing effects, likely lowering logP and enhancing polar surface area (PSA), which may limit blood-brain barrier penetration .
- Propanamide derivatives (e.g., BK47888) lack aromatic halides, reducing molecular weight and lipophilicity, which could favor metabolic stability .
b) Hydrogen-Bonding and Target Interactions
- The target compound’s 2-chlorobenzamide group provides a balance of hydrophobic (Cl) and polar (amide) interactions, whereas the 4-chloro-3-nitro analog (F269-0062) offers additional hydrogen-bond acceptor sites (NO₂) for target binding .
Research Implications
- Pharmacological Potential: The target compound’s dihydropyrimidinone-pyrazole scaffold is associated with anticonvulsant activity in analogs (), suggesting possible CNS applications.
- Agrochemical Relevance: Chlorobenzamide derivatives are prevalent in herbicides (e.g., propachlor in ), though the target compound’s pyrimidinone moiety may redirect its utility toward fungicides or insecticides.
- Optimization Strategies: Introducing electron-deficient groups (e.g., NO₂) or bulky substituents (e.g., ethyl) could fine-tune solubility and target affinity .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example, a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at room temperature facilitates alkylation or condensation reactions. Key steps may include:
- Intermediate preparation : Reacting pyrazole derivatives with chlorinated benzamides under inert atmospheres.
- Cyclization : Using reagents like POCl₃ or PCl₅ for pyrimidinone ring formation at elevated temperatures (80–120°C) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Basic: Which spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Combine multiple techniques to confirm structure and purity:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for benzamide and pyrimidinone moieties) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., pyrazole CH₃ at ~2.5 ppm, aromatic protons at 6.5–8.5 ppm) and carbon signals for backbone validation.
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or impurities. Address these by:
- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric equilibria .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Alternative synthesis routes : Modify reaction conditions to reduce byproducts (e.g., optimizing stoichiometry or solvent polarity) .
Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR)?
Methodological Answer:
To establish SAR:
- Systematic variation : Synthesize analogs with substitutions at the pyrazole (3-methyl), pyrimidinone (4-methyl), or benzamide (2-chloro) positions .
- Controlled assays : Use standardized bioactivity tests (e.g., enzyme inhibition) under identical conditions to isolate structural effects.
- Statistical models : Apply multivariate analysis to correlate substituent properties (e.g., Hammett constants) with activity .
Advanced: How can computational chemistry enhance experimental research on this compound?
Methodological Answer:
Integrate computational methods to:
- Docking studies : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- QSAR modeling : Relate molecular descriptors (logP, polar surface area) to observed bioactivity.
- Reaction mechanism insights : Simulate intermediates and transition states via DFT to optimize synthesis pathways .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities.
- Recrystallization : Employ solvents like ethanol or DCM/hexane mixtures for high-purity crystals.
- HPLC : Apply reverse-phase C18 columns for challenging separations (e.g., diastereomers) .
Advanced: How to address low yields in the cyclization step?
Methodological Answer:
Low yields may stem from side reactions or unstable intermediates. Mitigate by:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Temperature optimization : Use microwave-assisted synthesis for rapid, uniform heating.
- In situ monitoring : Employ TLC or inline IR to terminate reactions at peak product formation .
Advanced: What strategies validate biological relevance in target studies?
Methodological Answer:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence or radiometric assays .
- Cellular models : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer cells).
- Theoretical alignment : Link bioactivity data to structural motifs via pharmacophore modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
